(Naphthalen-1-yl)(diphenyl)phosphane (Naphthalen-1-yl)(diphenyl)phosphane
Brand Name: Vulcanchem
CAS No.: 1162-90-9
VCID: VC19745881
InChI: InChI=1S/C22H17P/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H
SMILES:
Molecular Formula: C22H17P
Molecular Weight: 312.3 g/mol

(Naphthalen-1-yl)(diphenyl)phosphane

CAS No.: 1162-90-9

Cat. No.: VC19745881

Molecular Formula: C22H17P

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

(Naphthalen-1-yl)(diphenyl)phosphane - 1162-90-9

Specification

CAS No. 1162-90-9
Molecular Formula C22H17P
Molecular Weight 312.3 g/mol
IUPAC Name naphthalen-1-yl(diphenyl)phosphane
Standard InChI InChI=1S/C22H17P/c1-3-12-19(13-4-1)23(20-14-5-2-6-15-20)22-17-9-11-18-10-7-8-16-21(18)22/h1-17H
Standard InChI Key SQBMJJRYGSAXQC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43

Introduction

Molecular Structure and Fundamental Characteristics

(Naphthalen-1-yl)(diphenyl)phosphane features a tetrahedral phosphorus center bonded to a 1-naphthyl group and two phenyl substituents. The compound’s molecular formula is C22H17P\text{C}_{22}\text{H}_{17}\text{P}, with a molecular weight of 312.34 g/mol . Its IUPAC name, naphthalen-1-yl-diphenyl-phosphane, reflects the substituents’ positional arrangement. The naphthalene moiety enhances steric bulk and electron delocalization, influencing its behavior in coordination complexes and catalytic cycles.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1162-90-9
Molecular FormulaC22H17P\text{C}_{22}\text{H}_{17}\text{P}
Molecular Weight312.34 g/mol
Exact Mass312.107 g/mol
PSA (Polar Surface Area)13.59 Ų
LogP (Octanol-Water)4.598

Data derived from spectroscopic and computational analyses confirm the compound’s stability under inert conditions, though it is susceptible to oxidation in air .

Synthesis and Characterization

Synthetic Routes

The primary synthesis involves reacting 1-naphthylamine with chlorodiphenylphosphine (Ph2PCl\text{Ph}_2\text{PCl}) in the presence of triethylamine (Et3N\text{Et}_3\text{N}) . This reaction proceeds via nucleophilic substitution, where the amine’s lone pair displaces the chloride:

1-Naphthylamine+Ph2PClEt3N(Naphthalen-1-yl)(diphenyl)phosphane+Et3NHCl\text{1-Naphthylamine} + \text{Ph}_2\text{PCl} \xrightarrow{\text{Et}_3\text{N}} (\text{Naphthalen-1-yl})(\text{diphenyl})\text{phosphane} + \text{Et}_3\text{NHCl}

The product is typically purified via column chromatography, yielding a white crystalline solid . Alternative methods include nickel-catalyzed quaternization of methyldiphenylphosphine with aryl bromides, though this approach is less common .

Spectroscopic Characterization

  • 31P NMR^{31}\text{P NMR}: A singlet at δ 18.7 ppm confirms the absence of phosphorus-oxygen or phosphorus-sulfur bonds .

  • Mass Spectrometry: The molecular ion peak at m/z 312.107 aligns with the exact mass .

  • Elemental Analysis: C: 84.58%, H: 5.49%, P: 9.93% (theoretical values match experimental data within 0.3%) .

Reactivity and Functionalization

Coordination Chemistry

The compound serves as a monodentate ligand, coordinating to transition metals such as palladium, platinum, and nickel. Its bulky aryl groups stabilize low-oxidation-state metals, enhancing catalytic activity in cross-coupling reactions . For example, palladium complexes of this phosphane exhibit superior performance in Suzuki-Miyaura couplings compared to triphenylphosphane analogs.

Oxidation and Chalcogenation

Exposure to elemental sulfur or selenium yields the corresponding sulfide ((Naphthalen-1-yl)(diphenyl)phosphane sulfide\text{(Naphthalen-1-yl)(diphenyl)phosphane sulfide}) or selenide derivatives :

(Naphthalen-1-yl)(diphenyl)phosphane+S(Naphthalen-1-yl)(diphenyl)phosphane sulfide\text{(Naphthalen-1-yl)(diphenyl)phosphane} + \text{S} \rightarrow \text{(Naphthalen-1-yl)(diphenyl)phosphane sulfide}

These reactions occur under reflux in toluene, with yields exceeding 85% . The sulfide derivative (CAS 3135-70-4) is notable for its applications in materials science.

Wittig and Quaternization Reactions

The phosphane participates in Wittig reactions with aldehydes to form alkenes, though its primary utility lies in generating quaternary phosphonium salts. For instance, reaction with aryl bromides under nickel catalysis produces salts such as [ArPPh2CH2]Br\text{[ArPPh}_2\text{CH}_2\text{]Br}, intermediates in synthesizing aryldiphenylphosphine oxides .

Industrial and Research Applications

Catalysis

  • Cross-Coupling Reactions: The ligand’s steric bulk suppresses β-hydride elimination, enabling efficient C–C bond formation in Heck and Negishi couplings .

  • Asymmetric Hydrogenation: Chiral derivatives of this phosphane induce enantioselectivity in hydrogenation of α,β-unsaturated ketones .

Materials Science

Phosphane-metal complexes are precursors for phosphorescent materials used in organic light-emitting diodes (OLEDs). The naphthalene group’s extended π-system enhances luminescence efficiency .

Pharmaceutical Intermediates

The compound’s ability to stabilize reactive intermediates makes it valuable in synthesizing bioactive molecules, including kinase inhibitors and antiviral agents .

Comparative Analysis with Analogous Phosphanes

Triphenylphosphane (Ph3P\text{Ph}_3\text{P}Ph3P)

While Ph3P\text{Ph}_3\text{P} is more economical, (naphthalen-1-yl)(diphenyl)phosphane offers superior steric protection and electron-donating capacity, reducing metal aggregation in catalytic cycles .

Biphenylphosphanes

Biphenyl analogs lack the naphthalene ring’s rigidity, resulting in lower thermal stability and reduced catalytic turnover numbers .

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